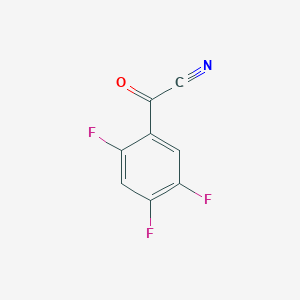

2,4,5-三氟苯甲酰氰

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

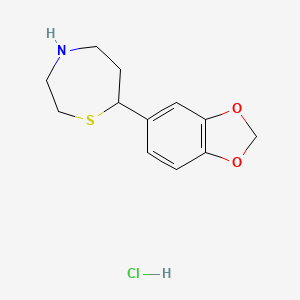

2,4,5-Trifluorobenzoyl cyanide is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on closely related compounds, such as 2,4,5-trifluorobenzoic acid and 2,4,5-trifluorophenylacetic acid, which are valuable synthetic intermediates with applications in the pharmaceutical industry and material science. These compounds share a similar trifluoromethyl group attached to a benzene ring, which is a characteristic feature of the trifluorobenzoyl group .

Synthesis Analysis

The synthesis of 2,4,5-trifluorobenzoic acid is reported using a continuous microflow process that involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2. The process utilizes a T-micromixer and a tube microreactor for the Grignard exchange reaction, producing 2,4,5-trifluorophenylmagnesium bromide in almost quantitative yield. A falling film microreactor is then used for the gas–liquid reaction with CO2, resulting in high yield and purity of the 2,4,5-trifluorobenzoic acid after simple extractive workup .

Molecular Structure Analysis

While the molecular structure of 2,4,5-trifluorobenzoyl cyanide is not directly analyzed in the provided papers, the structure of related compounds such as 2,4,5-trifluorobenzoic acid and 4-chloro-2,5-difluorobenzoic acid have been confirmed through various techniques. Mass spectrometry (MS) and proton nuclear magnetic resonance (1H NMR) are used to confirm the structure of the synthesized compounds, ensuring the presence of the trifluoromethyl group and other substituents on the benzene ring .

Chemical Reactions Analysis

The papers discuss the synthesis of related compounds through reactions such as the Grignard reaction, which is a key step in the synthesis of 2,4,5-trifluorobenzoic acid. The Sandmeyer reaction is also mentioned as part of the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline. These reactions are crucial for introducing or transforming functional groups on the benzene ring, which is a common structural motif in the synthesis of various fluorinated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,5-trifluorobenzoyl cyanide are not directly provided in the papers. However, the synthesis methods described for related compounds suggest that these fluorinated aromatic compounds are likely to have unique properties due to the presence of the electronegative fluorine atoms. These properties may include high stability and reactivity in certain chemical environments, which make them valuable in pharmaceutical and material science applications. The purity of the synthesized compounds is also a critical factor, with high purity levels (99.16% by HPLC) being achieved for 4-chloro-2,5-difluorobenzoic acid .

科学研究应用

化学合成中的应用

用于合成的微流程:2,4,5-三氟苯甲酰氰是化学过程中有价值的合成中间体。邓等人(2015年)的研究详细介绍了一种连续的微流程,用于合成2,4,5-三氟苯甲酸。该过程涉及格氏试剂交换反应和微反应器中高效的气液反应,产物纯度高,收率高。这种方法以其效率和所使用设备的简单性而闻名,包括T型微混合器、降膜微反应器、管式微反应器和泵 (Deng et al., 2015)。

在加特曼反应中:此外,邓等人(2017年)报道了一种连续的微流程,用于通过加特曼反应合成2,4,5-三氟溴苯。该过程展示了2,4,5-三氟苯胺的重氮化,随后在铜粉存在下与HBr反应,通过微流系统促进。这种方法实现了化合物的千克级生产,突显了该过程的可扩展性 (Deng et al., 2017)。

在环境监测和安全中的应用

氰化物检测:该化合物在环境监测中具有重要应用,特别是在检测有害物质方面。Jothi等人(2022年)的研究描述了一种高度选择性和敏感的传感器,用于荧光检测氰离子。该传感器通过中断其内部电荷转移(ICT),对CN−离子显示出很强的特异性,并能够在环境水样和活细胞成像中进行实时检测 (Jothi et al., 2022)。

在氟化学中:三氟甲磺酸盐是基于HFPO三聚物醇的衍生物,在氟化学中是一种新颖的构建块。Kysilka等人(2008年)报告说,它的反应性仅限于强和软亲核试剂。该研究开辟了在创建高度氟化的非晶态咪唑盐方面的途径,可能可用作氟化离子液体或氟化碳中间体 (Kysilka et al., 2008)。

作用机制

While the specific mechanism of action for 2,4,5-Trifluorobenzoyl cyanide is not provided, cyanide ions are known to inhibit cellular respiration and energy production by binding to the enzyme cytochrome C oxidase . This results in cytotoxic hypoxia affecting the central nervous system and heart, leading to rapid death .

安全和危害

2,4,5-Trifluorobenzoyl cyanide is classified as a dangerous substance. It has been assigned the GHS06 pictogram, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

属性

IUPAC Name |

2,4,5-trifluorobenzoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3NO/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALNONZLPOOQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluorobenzoyl cyanide | |

CAS RN |

2091697-40-2 |

Source

|

| Record name | 2,4,5-trifluorobenzoyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2508109.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)

![N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2508112.png)

![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)

![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2508118.png)